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Compound of Interest

Compound Name:
4-Cyano-3-fluorophenylboronic

acid

Cat. No.: B1630981 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Cyano-3-fluorophenylboronic acid, a key building block in pharmaceutical and materials

science research. Designed for researchers, scientists, and drug development professionals,

this document synthesizes predictive data analysis with established spectroscopic principles to

offer a robust framework for the characterization of this and similar substituted phenylboronic

acids.

Introduction: The Significance of 4-Cyano-3-
fluorophenylboronic Acid
4-Cyano-3-fluorophenylboronic acid (C₇H₅BFNO₂) is a versatile aromatic compound

featuring a boronic acid moiety, a nitrile group, and a fluorine atom. This unique combination of

functional groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for

the synthesis of complex organic molecules with applications in medicinal chemistry and

materials science.[1] Accurate and comprehensive characterization of its structure and purity is

paramount to ensure the reliability and reproducibility of these synthetic endeavors. This guide

provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for this compound, grounded in the analysis of

structurally related analogs and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of

organic compounds. For 4-Cyano-3-fluorophenylboronic acid, a combination of ¹H, ¹³C, ¹⁹F,

and ¹¹B NMR experiments provides a complete picture of its atomic connectivity and chemical

environment.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the phenyl ring. The chemical shifts and coupling

patterns will be influenced by the electron-withdrawing effects of the cyano and fluoro groups,

and the boronic acid moiety.

Table 1: Predicted ¹H NMR Data for 4-Cyano-3-fluorophenylboronic acid

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2 7.8 - 8.0 dd
JH-F ≈ 8-10 Hz, JH-H

≈ 1-2 Hz

H-5 7.6 - 7.8 dd
JH-H ≈ 8-9 Hz, JH-H ≈

1-2 Hz

H-6 7.9 - 8.1 t JH-H ≈ 8-9 Hz

B(OH)₂ 8.0 - 8.5 br s -

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial

as it can solubilize the polar boronic acid and its potential anhydride forms. The broad singlet

for the B(OH)₂ protons is due to exchange with residual water in the solvent and quadrupolar

broadening from the boron nucleus.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The

chemical shifts will be significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for 4-Cyano-3-fluorophenylboronic acid
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 (C-B) 125 - 135 (broad)

C-2 135 - 140 (d, JC-F ≈ 5-10 Hz)

C-3 (C-F) 160 - 165 (d, JC-F ≈ 240-260 Hz)

C-4 (C-CN) 110 - 115 (d, JC-F ≈ 20-25 Hz)

C-5 130 - 135

C-6 138 - 142

C≡N 115 - 120

Expertise in Interpretation: The carbon attached to the boron (C-1) often appears as a broad

signal due to quadrupolar relaxation of the ¹¹B nucleus. The carbon directly bonded to fluorine

(C-3) will exhibit a large one-bond coupling constant (¹JCF).

Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[2][3] For

4-Cyano-3-fluorophenylboronic acid, a single resonance is expected.

Table 3: Predicted ¹⁹F NMR Data for 4-Cyano-3-fluorophenylboronic acid

Nucleus
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

¹⁹F -105 to -115 dd

Insight into Coupling: The ¹⁹F signal will be split into a doublet of doublets due to coupling with

the ortho proton (H-2) and the meta proton (H-4 is absent, so coupling to H-2 and potentially a

smaller coupling to H-6).

Predicted ¹¹B NMR Spectrum
¹¹B NMR is diagnostic for the coordination state of the boron atom.[4][5][6] For a trigonal planar

boronic acid, a single broad peak is expected.
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Table 4: Predicted ¹¹B NMR Data for 4-Cyano-3-fluorophenylboronic acid

Nucleus Predicted Chemical Shift (δ, ppm)

¹¹B 28 - 32

Trustworthiness of Data: The chemical shift in this range is characteristic of a neutral sp²-

hybridized boronic acid. Formation of a boronate ester or a tetrahedral boronate species would

result in a significant upfield shift.[5]

Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR sample preparation and data acquisition.

Detailed Steps:

Sample Preparation: Accurately weigh 10-20 mg of 4-Cyano-3-fluorophenylboronic acid
into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, acetone-d₆).[7] Ensure the solid is fully dissolved, using gentle vortexing if

necessary. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe for

the specific solvent and nucleus being observed.

¹H NMR Acquisition: Utilize a standard single-pulse experiment. A spectral width of

approximately 15 ppm centered around 5 ppm is typically sufficient.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. A spectral

width of around 220 ppm is generally used for aromatic compounds.

¹⁹F NMR Acquisition: A simple pulse-acquire sequence is usually adequate. The spectral

width should be wide enough to encompass the expected chemical shift range for aryl

fluorides (e.g., -100 to -130 ppm).

¹¹B NMR Acquisition: Use a pulse program with a short relaxation delay due to the faster

relaxation of the quadrupolar ¹¹B nucleus. A spectral width of at least 100 ppm centered

around 30 ppm is recommended.[6]
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing to the appropriate

standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B).

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 4-Cyano-3-fluorophenylboronic acid will be characterized by

absorptions corresponding to the O-H, C≡N, C-F, and B-O bonds, as well as the aromatic ring.

Table 5: Predicted IR Absorption Bands for 4-Cyano-3-fluorophenylboronic acid

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (B-OH) stretch 3200 - 3500 Broad, Strong

Aromatic C-H stretch 3000 - 3100 Medium

C≡N (Nitrile) stretch 2220 - 2240 Strong

Aromatic C=C stretch 1580 - 1620, 1450 - 1500 Medium to Strong

B-O stretch 1330 - 1380 Strong

C-F stretch 1200 - 1280 Strong

Aromatic C-H out-of-plane

bend
750 - 900 Medium to Strong

Authoritative Grounding: The strong, sharp absorption around 2230 cm⁻¹ is a hallmark of the

nitrile functional group.[8] The broadness of the O-H stretch is due to hydrogen bonding, which

is common for boronic acids in the solid state. The exact position of the aromatic C-H out-of-

plane bending bands can provide information about the substitution pattern of the benzene

ring.[9][10][11][12]

Experimental Protocol for FTIR Spectroscopy (ATR)
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
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Detailed Steps:

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum.

Sample Application: Place a small amount of the solid 4-Cyano-3-fluorophenylboronic
acid onto the center of the ATR crystal.

Data Collection: Apply pressure using the ATR's pressure arm to ensure good contact

between the sample and the crystal. Collect the sample spectrum. A typical collection

involves 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in confirming its identity and structure. Electron Ionization (EI) is a

common technique for the analysis of relatively small organic molecules.

Predicted Mass Spectrum (EI)
The molecular ion peak ([M]⁺˙) for 4-Cyano-3-fluorophenylboronic acid is expected at m/z

165. The presence of boron will result in a characteristic isotopic pattern for the molecular ion

and boron-containing fragments, with ¹¹B being the major isotope (~80%) and ¹⁰B the minor

one (~20%).

Table 6: Predicted Key Fragments in the EI Mass Spectrum of 4-Cyano-3-
fluorophenylboronic acid
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m/z Proposed Fragment Comments

165 [C₇H₅BFNO₂]⁺˙ Molecular ion

147 [M - H₂O]⁺˙
Loss of water from the boronic

acid

138 [M - B(OH)₂]⁺ Loss of the boronic acid group

120 [M - H₂O - HCN]⁺˙
Subsequent loss of hydrogen

cyanide

91 [C₆H₄F]⁺ Fluorophenyl cation

Mechanistic Insights: The fragmentation of aromatic compounds under EI conditions often

involves the loss of small, stable neutral molecules.[13] For boronic acids, the loss of water is a

common fragmentation pathway. The stability of the aromatic ring often leads to a relatively

intense molecular ion peak.

Experimental Protocol for Mass Spectrometry (Direct
Inlet Probe)
Given the low volatility of phenylboronic acids, a direct inlet probe (DIP) coupled with an EI

source is a suitable method for analysis.[4][5]

Caption: General procedure for obtaining a mass spectrum using a direct inlet probe.

Detailed Steps:

Sample Preparation: Place a small amount (microgram to milligram) of the solid sample into

a capillary tube or onto the sample holder of the direct inlet probe.

Instrument Setup: Insert the probe into the mass spectrometer.

Data Acquisition: Program a temperature ramp for the probe to gradually heat the sample

and cause it to volatilize directly into the ion source. The mass spectrometer is set to scan

over a relevant m/z range (e.g., 40-300 amu) using a standard EI voltage of 70 eV.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 4-Cyano-3-fluorophenylboronic acid. By combining predictive data

from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, IR, and MS, researchers can confidently verify the structure

and purity of this important synthetic building block. The provided experimental protocols offer

practical guidance for obtaining high-quality data, ensuring the integrity of subsequent research

and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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